molecular formula C20H24N6O4S B2872235 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899755-80-7

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2872235
CAS No.: 899755-80-7
M. Wt: 444.51
InChI Key: ZQNNLJZAQBADGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a high-purity chemical reagent intended for research and development purposes. This compound features a complex molecular structure incorporating cyclopentapyrimidine and piperazine motifs, which are of significant interest in medicinal chemistry and drug discovery. Its specific applications, mechanistic profile, and biological activity are currently under investigation in various scientific fields. Researchers value this chemical for its potential as a key intermediate or a novel chemical entity in developing new therapeutic agents. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-23-8-10-24(11-9-23)25-17-7-3-6-16(17)19(22-20(25)28)31-13-18(27)21-14-4-2-5-15(12-14)26(29)30/h2,4-5,12H,3,6-11,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNLJZAQBADGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins that have affinity for piperazine derivatives

Mode of Action

Based on its structural similarity to other piperazine derivatives, it is possible that it interacts with its targets through cation-π and ch-π interactions. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways, including neurotransmission and signal transduction. The compound’s effects on these pathways could lead to downstream effects on cellular processes and physiological responses.

Pharmacokinetics

Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier. These properties suggest that the compound could potentially be distributed throughout the body and reach its targets effectively.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and its interaction with its targets. Similarly, temperature could affect the compound’s stability and its interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in core heterocyclic systems, substituents, and pharmacological profiles. Below is a comparative analysis based on available evidence:

Core Heterocyclic Modifications

  • Analog from : Features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core fused with a thiophene ring. This modification increases aromaticity and planarity, which may improve π-π stacking interactions but reduce solubility .
  • Analog from : Utilizes a pyrimidine-indazole hybrid core, which introduces additional hydrogen-bonding sites (e.g., NH groups) for target engagement .

Substituent Variations

Compound Name Key Substituents Functional Impact
Target Compound 4-Methylpiperazine, 3-nitrophenyl - 4-Methylpiperazine : Enhances water solubility and basicity.
- 3-Nitrophenyl : Strong electron-withdrawing group (EWG) that may stabilize charge interactions in binding pockets .
Compound 4-Chlorophenyl, 2-isopropylphenyl - 4-Chlorophenyl : Moderate EWG with lipophilic character.
- 2-Isopropylphenyl : Bulky substituent that may sterically hinder binding but improve metabolic stability .
Compound Piperazinyl, indazolyl - Piperazinyl : Increases solubility and mimics natural amine interactions.
- Indazolyl : Introduces aromatic NH for hydrogen bonding .

Research Findings and Implications

Pharmacological Potential

  • Target Compound : The 3-nitrophenyl group may confer enhanced binding to kinases or receptors requiring EWGs, while the methylpiperazine could improve pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Analog : The 4-chlorophenyl group’s lipophilicity may favor targets in hydrophobic environments, such as membrane-bound enzymes .
  • Analog : The indazole-piperazine combination is associated with kinase inhibition (e.g., JAK2, EGFR), suggesting a possible shared mechanism for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.